molecular formula C14H9N5O3S B5671570 3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5671570
M. Wt: 327.32 g/mol
InChI Key: BXVCFQVHMUTKRE-UHFFFAOYSA-N
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Description

The compound "3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide" belongs to a class of chemicals that typically exhibit significant biological activities. This class includes thiadiazole derivatives, which are known for their diverse pharmacological properties. The focus on such compounds arises from their potential in various applications, including materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multi-step chemical reactions, starting from basic precursors to more complex structures. For instance, the synthesis can include steps such as cyclization of thiosemicarbazide derivatives, amidation, and further functionalization to introduce nitro groups or pyridine rings (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using spectroscopic methods like IR, 1H NMR, 13C NMR, and sometimes X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule, crucial for understanding its chemical behavior (Adhami et al., 2014).

Chemical Reactions and Properties

Thiadiazole derivatives participate in a range of chemical reactions, contributing to their versatile chemical properties. They can act as ligands in coordination chemistry, engage in nucleophilic substitution reactions, and undergo various transformations that alter their pharmacological profile (Androsov & Neckers, 2007).

properties

IUPAC Name

3-nitro-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O3S/c20-12(9-3-1-5-11(7-9)19(21)22)16-14-18-17-13(23-14)10-4-2-6-15-8-10/h1-8H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVCFQVHMUTKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(S2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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